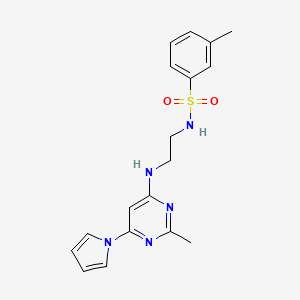

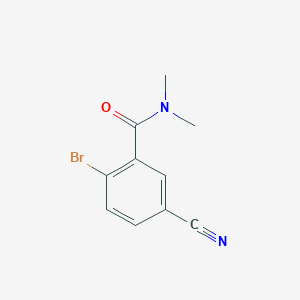

Benzamide, 2-bromo-5-cyano-N,N-dimethyl-

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“Benzamide, 2-bromo-5-cyano-N,N-dimethyl-” is a significant organic compound that has a wide range of applications in various fields of research and industry. It is also known as 2-Bromo-5-cyano-N,N-dimethylbenzamide . The molecular formula of this compound is C10H9BrN2O and it has a molecular weight of 253.1 .

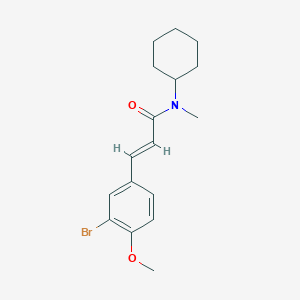

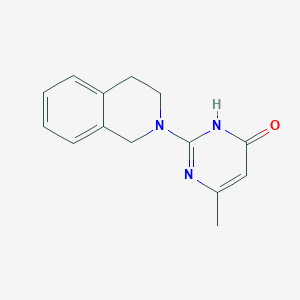

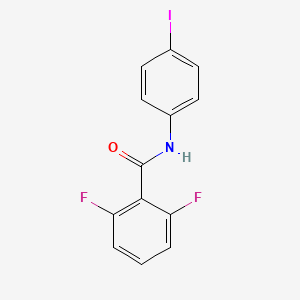

Molecular Structure Analysis

The molecular structure of “Benzamide, 2-bromo-5-cyano-N,N-dimethyl-” can be represented as a 2D Mol file or as a computed 3D SD file . The 3D structure can be viewed using Java or Javascript .Chemical Reactions Analysis

While specific chemical reactions involving “Benzamide, 2-bromo-5-cyano-N,N-dimethyl-” are not available, N,N-Dimethylbenzamide, a related compound, has been found to react with PhLnI complexes (Ln-Eu, Sm, Yb) to yield benzophenone in good yields .科学的研究の応用

Intermolecular Interactions and Synthesis

A study highlighted the synthesis, structural characterization, and detailed analysis of intermolecular interactions in antipyrine-like derivatives, including a compound closely related to "Benzamide, 2-bromo-5-cyano-N,N-dimethyl-". The analysis included Hirshfeld surface analysis and DFT calculations, revealing the importance of hydrogen bonding and π-interactions for molecular stabilization (Saeed et al., 2020).

Molecular Imaging Probes

Another study developed a novel positron emission tomography (PET) imaging probe for the diagnosis of melanoma. This study utilized a benzamide derivative for ultrasensitive detection of melanoma lesions, showcasing the potential of such compounds in molecular imaging (Pyo et al., 2020).

Synthetic Methodology

Research on cobalt-promoted dimerization of aminoquinoline benzamides demonstrated the synthetic utility of benzamide derivatives in complex molecular constructions. This study provides insights into cross-coupling reactions that are essential for the development of novel compounds (Grigorjeva & Daugulis, 2015).

Antifungal Activity

Novel derivatives of N-(2-bromo-phenyl)-2-hydroxy-benzamide exhibited significant antifungal activity against various pathogens, highlighting the potential of bromo-cyano benzamides in developing new antifungal agents (Ienascu et al., 2018).

Mechanism of Action and Antitumor Activity

Studies on the mechanism of action of benzamide riboside, a compound related to benzamide derivatives, demonstrated its role as an inhibitor of IMP dehydrogenase, suggesting a potential pathway through which benzamide derivatives could exhibit antitumor activity (Gharehbaghi et al., 2002). Additionally, benzamide riboside showed potent cytotoxic activity in vitro and in vivo against various tumor cell lines, further supporting the therapeutic potential of similar compounds (Novotný et al., 2002).

特性

IUPAC Name |

2-bromo-5-cyano-N,N-dimethylbenzamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9BrN2O/c1-13(2)10(14)8-5-7(6-12)3-4-9(8)11/h3-5H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PQNBCUATHUQGKL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C(=O)C1=C(C=CC(=C1)C#N)Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9BrN2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

253.09 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Methyl 2-((1-(5-fluorobenzo[b]thiophene-2-carbonyl)piperidin-4-yl)sulfonyl)acetate](/img/structure/B2656271.png)

![1-[2-(2-Aminoethoxy)ethyl]maleimide-HCl](/img/structure/B2656272.png)

![N-[2-(4-fluorophenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-4-methoxybenzamide](/img/structure/B2656274.png)

![N-[4-[6-[(4-acetamidophenyl)sulfonylamino]hexylsulfamoyl]phenyl]acetamide](/img/structure/B2656279.png)

![4-[(4-Bromopyrazol-1-yl)methyl]benzaldehyde](/img/structure/B2656280.png)

![(E)-N-[2-(5-Chloroindol-1-yl)ethyl]-4-(dimethylamino)but-2-enamide](/img/structure/B2656283.png)

![2-(((3-bromo-6-chloroimidazo[1,2-a]pyridin-2-yl)methyl)thio)-5-methyl-1H-benzo[d]imidazole](/img/structure/B2656288.png)

![8-(3,4-dimethoxyphenethyl)-1,7-dimethyl-3-phenethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2656289.png)